molecular formula C8H4Cl2O2S2 B1283421 5-Chloro-1-benzothiophene-2-sulfonyl chloride CAS No. 128851-98-9

5-Chloro-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1283421
CAS No.: 128851-98-9
M. Wt: 267.2 g/mol
InChI Key: BABMIQVTGOYKAZ-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.16 g/mol . It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chloro substituents, making it valuable in various chemical synthesis applications.

Safety and Hazards

5-Chloro-1-benzothiophene-2-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 1-benzothiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to facilitate the substitution of the hydrogen atom with a chlorine atom at the 5-position of the benzothiophene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-benzothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfoxides and Sulfones: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. The chloro substituent at the 5-position provides additional sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABMIQVTGOYKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569304
Record name 5-Chloro-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128851-98-9
Record name 5-Chlorobenzo[b]thiophene-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128851-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-benzothiophene-2-sulfonyl chloride
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